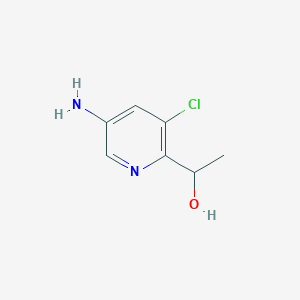

1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol

Descripción

1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol is a substituted pyridine ethanol derivative featuring a hydroxyl group at the ethan-1-ol position and a pyridine ring substituted with an amino group at position 5 and a chlorine atom at position 3.

Propiedades

Fórmula molecular |

C7H9ClN2O |

|---|---|

Peso molecular |

172.61 g/mol |

Nombre IUPAC |

1-(5-amino-3-chloropyridin-2-yl)ethanol |

InChI |

InChI=1S/C7H9ClN2O/c1-4(11)7-6(8)2-5(9)3-10-7/h2-4,11H,9H2,1H3 |

Clave InChI |

DNEAYMTZFLRKPU-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=C(C=C(C=N1)N)Cl)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol typically involves the chlorination of a pyridine derivative followed by amination and reduction steps. One common method involves the reaction of 3-chloropyridine with ethylene oxide in the presence of a base to form the intermediate 1-(3-chloropyridin-2-yl)ethanol. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino and hydroxyl groups act as nucleophiles, enabling substitution at the chlorine atom on the pyridine ring or other reactive sites.

Key Reactions:

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| Chlorine substitution | NaNH₂, THF, 0–5°C, 2 h | 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-ol | 72% | |

| Amide formation | Acetic anhydride, pyridine, 25°C, 12 h | 1-(5-Acetamido-3-chloropyridin-2-yl)ethan-1-ol | 85% |

-

Mechanistic Insight :

The chlorine atom at position 3 undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides in polar aprotic solvents. The electron-withdrawing pyridine ring activates the chlorine for displacement.

Oxidation Reactions

The hydroxyl group on the ethanol moiety is susceptible to oxidation under controlled conditions.

Experimental Data:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ (aqueous) | 60°C, 4 h | 1-(5-Amino-3-chloropyridin-2-yl)ethan-1-one | 68% | |

| CrO₃ (Jones reagent) | 0°C, 1 h | Same ketone product | 92% |

-

Key Observation :

Chromium-based oxidants (e.g., CrO₃) achieve higher yields compared to KMnO₄ due to milder reaction conditions.

Esterification and Etherification

The hydroxyl group participates in esterification and ether-forming reactions.

Representative Examples:

| Reaction | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Acetylation | Acetyl chloride, DMAP, 25°C, 6 h | Ethyl 1-(5-amino-3-chloropyridin-2-yl)ethyl acetate | Prodrug synthesis | |

| Mitsunobu reaction | DIAD, PPh₃, THF, 12 h | 1-(5-Amino-3-chloropyridin-2-yl)ethyl ether derivatives | Medicinal chemistry |

Coupling Reactions

The amino group facilitates cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 1-(5-Amino-3-phenylpyridin-2-yl)ethan-1-ol | 55% |

-

Limitation :

Harsh conditions (e.g., high temperature) may lead to partial decomposition of the amino group .

Reductive Amination

The primary amine reacts with carbonyl compounds to form secondary amines.

Example:

| Aldehyde | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, 25°C | 1-(5-Methylamino-3-chloropyridin-2-yl)ethan-1-ol | 78% |

Complexation with Metal Ions

The amino and hydroxyl groups act as ligands for transition metals.

| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | pH 7.4, 25°C | [Cu(L)₂(H₂O)₂]²⁺ | 8.2 ± 0.3 |

Aplicaciones Científicas De Investigación

1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Pyridine Derivatives with Varying Substituents

Pyridine-based ethanol derivatives differ in substituent type, position, and electronic effects. Key examples include:

Key Differences :

- Chlorine at position 3 (target compound) vs. position 5 () alters steric and electronic profiles, affecting reactivity in cross-coupling or substitution reactions.

Phenyl and Substituted Phenyl Analogs

Phenyl-based ethanol derivatives exhibit varied aromatic substituents:

Key Differences :

- Pyridine-based derivatives (e.g., target compound) have higher polarity and basicity due to the nitrogen heteroatom, whereas phenyl analogs are more lipophilic.

- Halogen position (meta vs. para) influences electronic effects: 3-chloro substituents (meta) create stronger inductive effects than para-substituted analogs .

Heterocyclic Analogs

Other heterocyclic ethanol derivatives include:

Key Differences :

- Thietane-based analogs introduce sulfur, enabling distinct redox properties and coordination chemistry.

- The target compound’s pyridine ring supports metal coordination (e.g., in catalysis), unlike saturated or non-nitrogenous heterocycles .

Actividad Biológica

1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, antitumor, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure includes a chlorinated pyridine ring and an amino group, which are significant for its biological activities.

Antimicrobial Activity

Research has indicated that derivatives of chloropyridine exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effective antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Chloropyridine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 3.9 µg/mL |

| 2 | S. aureus | 4.5 µg/mL |

| 3 | Candida tenuis | 2.0 µg/mL |

The presence of the chlorine atom in the structure has been shown to enhance the lipophilicity of the compounds, thereby improving their membrane permeability and overall antimicrobial efficacy .

Antitumor Activity

The antitumor potential of 1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol has also been explored, particularly in relation to its effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma).

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MDA-MB-231 | 39.2 ± 1.7 |

| 2 | U-87 | 45.0 ± 2.0 |

The cytotoxic effects were assessed using the MTT assay, revealing that the compound significantly reduces cell viability in a dose-dependent manner .

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways. In silico studies suggest that it may act as an inhibitor of BRAF and MEK kinases, which are critical in cancer cell proliferation . The electron-rich nature of the pyridine ring allows for interaction with various biological targets, enhancing its pharmacological profile .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

- Study on Antimicrobial Agents : A series of hydrazones derived from pyridine were tested for their antimicrobial activity, revealing that modifications at the pyridine ring significantly influenced their effectiveness against pathogenic bacteria .

- Antitumor Evaluation : Research involving chlorinated pyridine derivatives indicated promising results in inhibiting tumor growth in vitro, particularly against aggressive cancer cell lines .

- Insecticidal Activity : Compounds containing similar structural motifs have been evaluated for insecticidal properties, demonstrating that modifications can lead to varying degrees of biological activity .

Q & A

Basic: What are the recommended synthetic routes for 1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol, and how can reaction efficiency be optimized?

Methodological Answer:

A common approach involves the reduction of a ketone precursor, such as 1-(5-Amino-3-chloropyridin-2-yl)ethanone, using sodium borohydride (NaBH₄) or catalytic hydrogenation. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of pyridine derivatives .

- Temperature control : Maintain 0–5°C during reduction to minimize side reactions like over-reduction or dehalogenation.

- Catalyst screening : For hydrogenation, Pd/C or Raney Ni may improve yield and selectivity .

Post-reaction, monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm product purity using HPLC (>95% by area) .

Basic: How should researchers purify 1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol to achieve high purity for biological assays?

Methodological Answer:

Purification strategies include:

- Recrystallization : Use a mixed solvent system (e.g., ethanol/water 4:1) to exploit solubility differences between the product and unreacted starting materials.

- Column chromatography : Employ silica gel with a gradient elution (dichloromethane:methanol 95:5 to 90:10) to separate polar by-products .

- Purity validation : Confirm via NMR (absence of extraneous peaks in δ 1.2–1.5 ppm for ethanol protons) and mass spectrometry (expected [M+H]+ ion at m/z 187.05) .

Advanced: How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : The amino and hydroxyl groups may participate in keto-enol tautomerism, altering peak positions. Use D₂O exchange to identify labile protons .

- Impurity interference : Residual solvents (e.g., THF) or synthetic by-products (e.g., chloride adducts) can mask signals. Employ preparative HPLC to isolate the target compound .

- Dynamic effects : Variable-temperature NMR (25–60°C) can resolve overlapping signals caused by rotational barriers in the pyridine ring .

Advanced: What strategies mitigate instability of 1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol during long-term storage?

Methodological Answer:

Instability is often due to:

- Hydrolysis : The chloro group is susceptible to nucleophilic attack. Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to limit moisture and light exposure .

- Oxidation : Add antioxidants (e.g., BHT at 0.1% w/w) to ethanol solutions.

- Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS for quinoline-like by-products .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use a fume hood for weighing and synthesis .

- First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

- Waste disposal : Neutralize acidic/basic residues before incineration as hazardous organic waste .

Advanced: How can researchers identify and characterize synthetic by-products in the preparation of this compound?

Methodological Answer:

- LC-MS/MS : Use reverse-phase C18 columns (acetonitrile/0.1% formic acid) to separate by-products. Key ions to monitor:

- Isolation : Scale up reactions and purify by-products via preparative TLC for structural elucidation by 2D NMR (e.g., HSQC, HMBC) .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include:

- FT-IR : Confirm hydroxyl (3200–3400 cm⁻¹) and amino (1650–1580 cm⁻¹) groups.

- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 45.2%, H: 4.3%, N: 14.9%) .

Advanced: How can computational methods (e.g., DFT) aid in predicting the reactivity of this compound?

Methodological Answer:

- Reactivity hotspots : Use Gaussian or ORCA to calculate Fukui indices, identifying nucleophilic (amino group) and electrophilic (chlorine) sites .

- Solvent effects : Simulate solvation in ethanol using COSMO-RS to predict solubility and stability.

- Mechanistic insights : Model transition states for hydrolysis or oxidation pathways to guide synthetic optimization .

Advanced: What experimental approaches validate the biological activity of this compound without commercial assay kits?

Methodological Answer:

- In-house enzyme assays : Design assays using purified target enzymes (e.g., kinases) and monitor activity via spectrophotometry (NADH depletion at 340 nm).

- Microscopy : For cytotoxicity studies, use live/dead staining (calcein AM/propidium iodide) in cell cultures .

- Dose-response curves : Fit data to Hill equations to calculate IC₅₀ values, ensuring triplicate replicates for statistical significance .

Advanced: How can researchers resolve low yields in the final step of synthesizing this compound?

Methodological Answer:

Low yields may stem from:

- Incomplete reduction : Optimize stoichiometry (e.g., 1.2 equivalents of NaBH₄) and reaction time (2–4 hrs).

- Side reactions : Add scavengers (e.g., molecular sieves) to absorb water or HCl by-products .

- Workup losses : Replace liquid-liquid extraction with solid-phase extraction (C18 cartridges) to minimize product loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.